

reproducibility of 2,4,6-Triguanidino-1,3,5-triazine synthesis protocols

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Compound of Interest

Compound Name: 2,4,6-Triguanidino-1,3,5-triazine

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Comparative Guide to the Synthesis of 2,4,6-Triguanidino-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known synthesis protocol for **2,4,6-Triguanidino-1,3,5-triazine**, a molecule of interest in various research and development fields. Due to the limited availability of diverse synthesis routes in published literature, this guide focuses on the established method and discusses potential alternative approaches based on general principles of triazine chemistry.

Comparison of Synthesis Protocols

Currently, a single primary method for the synthesis of **2,4,6-Triguanidino-1,3,5-triazine** has been documented. The data for this protocol is summarized below.

Parameter	Protocol 1: Cyclotrimerization of Cyanoguanidine
Starting Material	Cyanoguanidine
Solvent	Dimethylformamide (DMF)
Catalyst/Reagent	Hydrogen Chloride (HCl)
Reaction Type	Cyclotrimerization
Reported Yield	42% [1]
Purity	Not explicitly reported
Reaction Conditions	Not explicitly detailed in abstract
Reproducibility	No published data on reproducibility

Experimental Protocols

Protocol 1: Synthesis via Cyclotrimerization of Cyanoguanidine

This method, reported by Yukihiro, Yoshida, and Isogai, involves the acid-catalyzed cyclotrimerization of cyanoguanidine.[\[1\]](#)

Detailed Experimental Procedure:

While the full detailed experimental parameters from the original publication are not readily available in publicly accessible databases, the core of the procedure involves the following steps:

- **Reactant Preparation:** A solution of cyanoguanidine is prepared in dimethylformamide (DMF).
- **Acidification:** Hydrogen chloride is introduced into the reaction mixture to catalyze the cyclotrimerization.

- **Reaction:** The mixture is likely heated to facilitate the reaction, although the specific temperature and duration are not specified in the available abstract.
- **Isolation and Purification:** The product, **2,4,6-Triguanidino-1,3,5-triazine**, is isolated from the reaction mixture. Purification methods are not detailed but would typically involve crystallization or chromatography.

Note on Reproducibility: There is a lack of published studies specifically addressing the reproducibility of this protocol. Researchers attempting to replicate this synthesis should consider a thorough optimization of reaction conditions, including temperature, reaction time, and the concentration of reactants and catalyst.

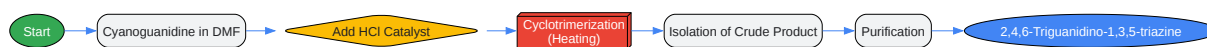
Potential Alternative Synthesis Routes

While not explicitly described for **2,4,6-Triguanidino-1,3,5-triazine**, alternative synthetic strategies can be proposed based on established triazine chemistry. These routes have not been experimentally verified for this specific compound and are presented here for consideration in future research.

- **Guanidinylation of Melamine (2,4,6-Triamino-1,3,5-triazine):** This approach would involve the conversion of the amino groups of melamine into guanidino groups. This could potentially be achieved through reaction with a guanidinylation agent, such as S-methylisothiurea or a protected guanidine derivative. The challenge in this approach lies in achieving complete and selective tris-guanidinylation without side reactions.
- **Nucleophilic Substitution of Cyanuric Chloride:** A common method for synthesizing substituted triazines is the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). In this hypothetical route, cyanuric chloride would be reacted with guanidine or a protected guanidine derivative. The high nucleophilicity of guanidine could lead to challenges in controlling the degree of substitution and may result in a mixture of mono-, di-, and tri-substituted products.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **2,4,6-Triguanidino-1,3,5-triazine** via the cyclotrimerization of cyanoguanidine.



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Caption: General workflow for the synthesis of **2,4,6-Triguanidino-1,3,5-triazine**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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